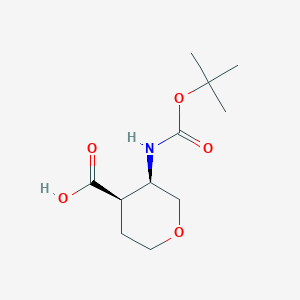

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO5/c1-11(2,3)17-10(15)12-8-6-16-5-4-7(8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXFHSATYMSUPRM-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1COCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1COCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30679400 | |

| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006891-33-3 | |

| Record name | (3R,4R)-3-[(tert-Butoxycarbonyl)amino]oxane-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30679400 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid

Abstract

This technical guide provides a comprehensive analysis of the core (CAS No. 1006891-33-3), a valuable heterocyclic amino acid derivative in modern medicinal chemistry. As a non-natural amino acid, its unique tetrahydropyran scaffold offers a rigidified conformation that is increasingly utilized in the design of novel therapeutics and peptidomimetics.[1] This document, intended for researchers, scientists, and drug development professionals, details the compound's structural and chemical properties. Furthermore, it outlines robust, field-proven experimental methodologies for determining critical parameters such as melting point, solubility, pKa, and lipophilicity (LogP), explaining the scientific rationale behind each protocol to ensure data integrity and reproducibility.

Introduction: A Scaffold of Growing Importance

This compound is a synthetic, non-proteinogenic amino acid. Its structure is characterized by two key features: a tetrahydropyran ring, which imparts conformational rigidity, and a tert-butoxycarbonyl (Boc) protecting group on the amine. The Boc group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, because it effectively "masks" the highly reactive amino group, preventing unwanted side reactions.[2][3] This protection is stable under many reaction conditions but can be cleanly removed under mild acidic conditions (e.g., with trifluoroacetic acid), allowing for precise, stepwise synthesis of complex molecules.[3][]

The incorporation of unnatural amino acids like this one is a powerful strategy in drug discovery.[] It allows chemists to modify the shape, stability, and bioactivity of peptides and small molecules, leading to enhanced therapeutic profiles.[] Understanding the fundamental physicochemical properties of this building block is therefore not merely an academic exercise; it is a prerequisite for its successful application in designing and developing next-generation pharmaceuticals.

Core Physicochemical Properties

The following table summarizes the key physicochemical identifiers and properties for this compound. While specific experimental values for properties like melting point, pKa, and LogP are not widely published, this guide provides the standard methodologies for their determination in Section 3.0.

| Property | Value / Information | Source |

| IUPAC Name | (3R,4R)-3-((tert-butoxycarbonyl)amino)tetrahydro-2H-pyran-4-carboxylic acid | [6] |

| CAS Number | 1006891-33-3 | [6][7] |

| Molecular Formula | C₁₁H₁₉NO₅ | [6][7] |

| Molecular Weight | 245.28 g/mol | [6][7] |

| Appearance | White to off-white solid (Typical) | General Knowledge |

| Melting Point | Data not available in provided sources. See Protocol 3.1 for determination. | |

| Solubility | Data not available. See Protocol 3.2 for determination. | |

| pKa (Carboxylic Acid) | Data not available. See Protocol 3.3 for determination. | |

| LogP | Data not available. See Protocol 3.4 for determination. |

Experimental Methodologies: A Framework for Self-Validating Data

As a Senior Application Scientist, it is understood that a property is only as reliable as the method used to measure it. The following protocols are designed to be self-validating systems, providing accurate and reproducible data crucial for drug development.

Workflow for Physicochemical Characterization

Caption: Workflow for the physicochemical profiling of a research compound.

Melting Point Determination (Capillary Method)

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure crystalline substance, while impurities will depress the melting point and broaden the range. This protocol uses a standard digital melting point apparatus for accuracy and ease of use.

Protocol:

-

Sample Preparation: Place a small amount of the dry, powdered compound onto a clean, dry surface. Push the open end of a glass capillary tube into the powder to collect a sample.[8]

-

Packing: Tap the sealed end of the capillary tube gently on a hard surface to pack the compound down to a height of 1-2 mm.[9]

-

Apparatus Setup: Place the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Rapid Determination (Optional but Recommended): Heat the sample rapidly to get an approximate melting temperature. This saves time in the subsequent accurate measurements.

-

Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the block again, but slow the rate of heating to approximately 2°C per minute as you approach the approximate melting point.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid crystal melts (T₂). The melting point is reported as the range T₁ - T₂.[11]

-

Validation: Repeat the measurement with a fresh sample to ensure the result is consistent.

Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent, which is critical for predicting its behavior in formulations and biological systems. The shake-flask method is the gold standard for this measurement because it ensures equilibrium is reached between the solid and dissolved states.[12][13]

Protocol:

-

System Preparation: Prepare buffered aqueous solutions at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) as recommended for biopharmaceutical classification.[14]

-

Sample Addition: Add an excess amount of the solid compound to a known volume of each buffer in a sealed vial. The key is to ensure undissolved solid remains, confirming saturation.

-

Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for physiological relevance) for a sufficient period (24-48 hours) to ensure equilibrium is reached.[14][15]

-

Phase Separation: After equilibration, allow the vials to stand, then separate the undissolved solid from the saturated solution via centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[16]

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL at the specified pH and temperature.

pKa Determination (Potentiometric Titration)

Causality: The pKa value defines the strength of an acid. For this compound, the carboxylic acid moiety's pKa will dictate its ionization state at different physiological pHs, which profoundly impacts its solubility, absorption, and interaction with biological targets.[17] Potentiometric titration is a direct and reliable method for measuring this value.[18][19]

Protocol:

-

System Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[19]

-

Sample Preparation: Accurately weigh and dissolve a sample of the compound in deionized water or a suitable co-solvent to create a solution of known concentration (e.g., 1 mM).[19]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stirrer.

-

Titration: Slowly add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.[19]

-

Data Analysis: Plot the pH versus the volume of titrant added. The equivalence point is the point of maximum slope on the titration curve. The pKa is the pH at the half-equivalence point, where the concentrations of the acidic and conjugate base forms are equal, as described by the Henderson-Hasselbalch equation.[18][20]

Lipophilicity (LogP) Determination (Shake-Flask Method)

Causality: The octanol-water partition coefficient (LogP) is the primary measure of a compound's lipophilicity ("greasiness"). This property is a key determinant of a drug's ability to cross cell membranes and its overall ADME (Absorption, Distribution, Metabolism, Excretion) profile.[13][21]

Protocol:

-

Phase Preparation: Prepare a biphasic system of n-octanol and water (or a pH 7.4 buffer for LogD measurement). Pre-saturate the n-octanol with the aqueous phase and vice-versa by shaking them together for 24 hours and then separating them.[22]

-

Sample Addition: Dissolve a known amount of the compound in the aqueous phase.

-

Partitioning: Add a known volume of the pre-saturated n-octanol to the aqueous solution. Seal the container and shake vigorously to facilitate the partitioning of the compound between the two phases until equilibrium is reached (typically several hours).

-

Phase Separation: Centrifuge the mixture to ensure a clean separation of the aqueous and organic layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method like HPLC.[22]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous Phase]).[21]

Applications in Research and Development

The utility of this compound stems from its role as a specialized building block. The Boc group allows for its controlled incorporation into larger molecules through standard synthetic pathways.

Caption: Synthetic utility showing Boc deprotection and subsequent coupling.

-

Peptide Synthesis: It can be used in both solid-phase and solution-phase peptide synthesis to create peptides with unnatural backbones.[2][] The rigid tetrahydropyran ring helps to lock the peptide into a specific conformation, which can enhance binding affinity to a biological target.

-

Pharmaceutical Intermediates: This compound serves as a key intermediate in the synthesis of more complex pharmaceutical agents.[23] The tetrahydropyran motif is found in a variety of bioactive molecules.

-

Peptidomimetics: By replacing natural amino acids with this analog, researchers can design molecules that mimic peptides but have improved stability against enzymatic degradation, a common challenge in peptide drug development.

Safety and Handling

As with any research chemical, proper safety protocols must be followed. It is imperative to consult the official Material Safety Data Sheet (MSDS) for complete and detailed information regarding handling, storage, potential hazards, and emergency procedures.[6] In general, standard laboratory practice dictates the use of personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound.

Conclusion

This compound is a highly valuable, specialized chemical building block for drug discovery and development. While published data on its specific physicochemical properties are sparse, this guide provides the authoritative experimental framework necessary for researchers to generate this critical information in-house. The methodologies detailed herein for determining melting point, solubility, pKa, and LogP are robust, grounded in established scientific principles, and designed to produce the high-quality, reliable data required to advance modern pharmaceutical research.

References

-

This compound | CAS No. 1006891-33-3 | Clearsynth.

-

Melting point determination | University of Calgary.

-

This compound | CAS 1006891-33-3 | SCBT.

-

experiment (1) determination of melting points | University of Technology, Iraq.

-

Determination of Melting Point | Clarion University.

-

Determination Of Melting Point Of An Organic Compound | BYJU'S.

-

To determine the melting point of given organic compound | MedPharma.

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT | PharmaTutor.

-

Unnatural Amino Acids in Drug Discovery | BOC Sciences.

-

Compound solubility measurements for early drug discovery | Computational Chemistry.

-

Determination of the Equivalent Weight and pKa of an Organic Acid | University of Massachusetts.

-

The Critical Role of BOC Protecting Groups in Drug Synthesis | BOC Sciences.

-

Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs | Longdom Publishing.

-

This compound | Chemicalbook.

-

Experimental and Computational Methods Pertaining to Drug Solubility | ResearchGate.

-

Fmoc vs Boc: Choosing the Right Amino Acid Derivative | BOC Sciences.

-

Methods for Determination of Lipophilicity | Encyclopedia.pub.

-

Protocol for Determining pKa Using Potentiometric Titration | Creative Bioarray.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs | Lund University Publications.

-

Determination of Log P for Compounds of Different Polarity | Agilent.

-

The Versatility of Boc-Protected Amino Acids in Chemical Synthesis | NINGBO INNO PHARMCHEM CO.,LTD.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS | WHO.

-

Determination of pKa using the half-volume method: A laboratory experiment | Journal of Chemical Education.

-

LogP—Making Sense of the Value | ACD/Labs.

-

Synthesis of Boc-protected bicycloproline | NIH National Center for Biotechnology Information.

-

Boc-4-aminomethyl-tetrahydropyran-4-carboxylic acid | Chem-Impex.

-

cis-3-Amino-tetrahydropyran-4-carboxylic acid (Cas 98549-05-4) | Parchem.

-

Synthesis of Boc-protected bicycloproline | National Institutes of Health.

Sources

- 1. Synthesis of Boc-protected bicycloproline - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Critical Role of BOC Protecting Groups in Drug Synthesis | Nanjing Shunxiang Pharmaceutical Technology Co.,Ltd [shunxiangchem.com]

- 3. nbinno.com [nbinno.com]

- 6. clearsynth.com [clearsynth.com]

- 7. scbt.com [scbt.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. byjus.com [byjus.com]

- 10. medpharma12.com [medpharma12.com]

- 11. pennwest.edu [pennwest.edu]

- 12. researchgate.net [researchgate.net]

- 13. encyclopedia.pub [encyclopedia.pub]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. lifechemicals.com [lifechemicals.com]

- 17. pharmatutor.org [pharmatutor.org]

- 18. web.williams.edu [web.williams.edu]

- 19. creative-bioarray.com [creative-bioarray.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. acdlabs.com [acdlabs.com]

- 22. agilent.com [agilent.com]

- 23. chemimpex.com [chemimpex.com]

An In-depth Technical Guide to the NMR Spectral Analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the principles and practices for acquiring and interpreting the Nuclear Magnetic Resonance (NMR) spectra of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid. Given the importance of this structural motif in medicinal chemistry, a thorough understanding of its spectral characteristics is paramount for structural verification and quality control.

Introduction: The Structural Significance of Substituted Tetrahydropyrans

The tetrahydropyran (THP) ring is a privileged scaffold found in a multitude of natural products and pharmaceutical agents.[1] Its saturated, non-planar structure allows for the precise spatial arrangement of substituents, influencing molecular conformation and biological activity. The title compound, cis-3-(tert-butoxycarbonylamino)-tetrahydropyran-4-carboxylic acid (CAS 1006891-33-3), combines this important heterocyclic core with a protected amine and a carboxylic acid, making it a valuable building block in synthetic chemistry.[2][3]

Accurate structural elucidation is critical, and NMR spectroscopy stands as the most powerful technique for this purpose.[4][5] This guide will detail the necessary experimental protocols and provide an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra, grounded in established principles and data from analogous structures.

Experimental Protocol for NMR Data Acquisition

Obtaining a high-quality NMR spectrum is foundational to accurate analysis. The following protocol outlines the best practices for sample preparation and data acquisition for a small molecule like this compound.[6][7][8]

Sample Preparation

-

Material Quantity : For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound. For a ¹³C NMR spectrum, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[6][7]

-

Solvent Selection : Choose a suitable deuterated solvent that fully dissolves the sample. Common choices include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O). The choice of solvent can influence the chemical shifts, particularly for exchangeable protons like the N-H and O-H.[6] DMSO-d₆ is often a good choice for carboxylic acids and amides as it allows for the observation of the N-H and COOH protons.

-

Dissolution : In a small, clean vial, dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent.[8][9] Gentle vortexing may be required to ensure complete dissolution.

-

Filtration : To ensure magnetic field homogeneity and prevent line broadening, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, unscratched 5 mm NMR tube.

-

Internal Standard : For precise chemical shift calibration, an internal standard such as Tetramethylsilane (TMS) can be used, which is defined as 0.00 ppm.[10][11] However, modern spectrometers can calibrate the spectrum using the residual solvent peak.[12]

Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Locking and Shimming : Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical peaks.[8]

-

¹H NMR Acquisition :

-

Acquire a standard 1D proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.[10]

-

Typical spectral width: 0 to 200 ppm.

-

A significantly larger number of scans will be required compared to ¹H NMR.

-

Experimental Workflow Diagram

Caption: Workflow for NMR sample preparation and data acquisition.

Predicted NMR Spectral Analysis

The following sections provide a detailed prediction of the ¹H and ¹³C NMR spectra of this compound. The cis stereochemistry, where the amino and carboxylic acid groups are on the same face of the ring, will significantly influence the coupling constants and spatial interactions.

Predicted ¹H NMR Spectrum

The structure contains several distinct proton environments. The chemical shifts are influenced by electronegative atoms (O, N) and the anisotropic effects of the carbonyl groups.

Molecular Structure with Proton Labeling

Caption: Structure of this compound.

For the purpose of prediction, let's denote the protons as follows:

-

H_N : Amide proton

-

H_COOH : Carboxylic acid proton

-

H3 : Proton on C3, attached to the nitrogen

-

H4 : Proton on C4, attached to the carboxylic acid

-

H2ax, H2eq : Axial and equatorial protons on C2

-

H6ax, H6eq : Axial and equatorial protons on C6

-

H5ax, H5eq : Axial and equatorial protons on C5

-

t-Bu : Nine equivalent protons of the Boc group

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration | Rationale |

| H_COOH | 10.0 - 12.0 | Broad Singlet (s) | 1H | Typical range for a carboxylic acid proton; often broad due to hydrogen bonding and exchange. |

| H_N | 5.0 - 7.0 | Broad Singlet or Doublet (d) | 1H | Amide proton chemical shift is variable and depends on solvent and concentration. Coupling to H3 may be observed.[12] |

| H3 | 3.8 - 4.2 | Multiplet (m) | 1H | Deshielded by the adjacent electronegative nitrogen atom. Coupled to H2ax, H2eq, and H4. |

| H2eq / H6eq | 3.7 - 4.0 | Multiplet (m) | 2H | Protons on carbons adjacent to the ring oxygen (C2 and C6) are deshielded. The equatorial protons are typically downfield of the axial protons. |

| H2ax / H6ax | 3.2 - 3.6 | Multiplet (m) | 2H | Deshielded by the ring oxygen, but typically upfield of the equatorial counterparts. |

| H4 | 2.5 - 2.9 | Multiplet (m) | 1H | Alpha to the carboxylic acid carbonyl group, causing deshielding. Coupled to H3, H5ax, and H5eq. |

| H5eq | 1.8 - 2.2 | Multiplet (m) | 1H | Methylene protons on C5. |

| H5ax | 1.5 - 1.9 | Multiplet (m) | 1H | Methylene protons on C5. |

| t-Bu | 1.4 - 1.5 | Singlet (s) | 9H | Characteristic sharp singlet for the nine equivalent methyl protons of the tert-butyl group in a Boc-protected amine.[4][12] |

Note on Multiplicity : The cyclic nature of the tetrahydropyran ring restricts free rotation.[13] This conformational rigidity means that axial and equatorial protons are chemically non-equivalent and will exhibit different coupling constants (J-values) to their neighbors, leading to complex splitting patterns (multiplets).[13]

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a distinct signal for each unique carbon atom.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 170 - 175 | Typical chemical shift for a carboxylic acid carbonyl carbon. |

| C=O (Boc) | 155 - 157 | Characteristic chemical shift for the carbamate carbonyl carbon in a Boc group.[14] |

| C (quaternary, Boc) | 79 - 81 | Quaternary carbon of the tert-butyl group.[14] |

| C2 / C6 | 65 - 70 | Carbons adjacent to the ring oxygen are significantly deshielded. |

| C3 | 45 - 55 | Carbon bearing the amino group. |

| C4 | 40 - 50 | Carbon bearing the carboxylic acid group. |

| C5 | 25 - 35 | Methylene carbon in the tetrahydropyran ring. |

| CH₃ (t-Bu) | 28 - 29 | The three equivalent methyl carbons of the tert-butyl group.[14] |

The Role of 2D NMR in Definitive Structure Elucidation

While 1D NMR provides essential information, 2D NMR experiments are invaluable for unambiguous assignment of all signals, especially in complex spin systems like this one.[5]

-

¹H-¹H COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds). Cross-peaks in the COSY spectrum would confirm the connectivity between H3/H4, H3/H2, H4/H5, and within the methylene groups (H2ax/H2eq, etc.).[5]

-

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence) : This experiment correlates each proton signal with the carbon signal to which it is directly attached, allowing for definitive assignment of the carbon skeleton.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds). It is crucial for identifying quaternary carbons and piecing together the molecular framework. For instance, correlations from the t-Bu protons to the Boc carbonyl and quaternary carbons would confirm the presence of the protecting group.[5]

Predicted ¹H-¹H COSY Correlations

Caption: Expected key correlations in a ¹H-¹H COSY spectrum.

Conclusion

The NMR spectral analysis of this compound requires a systematic approach, from meticulous sample preparation to detailed interpretation of 1D and 2D spectra. The predictions outlined in this guide, based on fundamental principles and data from related structures, provide a robust framework for researchers to confidently assign the spectral features of this important synthetic building block. The fixed cis-conformation of the tetrahydropyran ring results in a complex but information-rich spectrum that, when fully elucidated, provides definitive confirmation of the molecule's structure and stereochemistry.

References

-

NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. [Link]

-

NMR Sample Prep | PDF | Nuclear Magnetic Resonance Spectroscopy | Deuterium - Scribd. [Link]

-

NMR Sample Preparation - University of Arizona. [Link]

-

Small molecule NMR sample preparation – Georgia Tech NMR Center. [Link]

-

NMR Sample Preparation: The Complete Guide - Organomation. [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions - MDPI. [Link]

-

Supporting information - The Royal Society of Chemistry. [Link]

-

Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues - MDPI. [Link]

-

How to Interpret NMR Spectroscopy Results: A Beginner's Guide - AZoOptics. [Link]

-

NMR spectroscopic investigation of p-substituted 2,4,4,6-tetraphenyl-1,4-dihydropyridines and their oxa and thia analogues - ResearchGate. [Link]

-

NMR and Cyclic Molecules - YouTube. [Link]

-

15.6a Interpreting NMR Example 1 | Organic Chemistry - YouTube. [Link]

-

A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. [Link]

-

The Basics of Interpreting a Proton (1H) NMR Spectrum - ACD/Labs. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. clearsynth.com [clearsynth.com]

- 4. benchchem.com [benchchem.com]

- 5. emerypharma.com [emerypharma.com]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. scribd.com [scribd.com]

- 8. organomation.com [organomation.com]

- 9. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 10. azooptics.com [azooptics.com]

- 11. acdlabs.com [acdlabs.com]

- 12. benchchem.com [benchchem.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

mass spectrometry analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid

An In-Depth Technical Guide to the Mass Spectrometry Analysis of cis-3-Boc-Amino-tetrahydropyran-4-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern drug discovery and development, the structural and purity analysis of synthetic intermediates is a cornerstone of success. This compound (Molecular Formula: C₁₁H₁₉NO₅, Monoisotopic Mass: 245.1263 Da) is a key building block, frequently utilized in the synthesis of complex pharmaceutical agents due to its constrained cyclic structure and protected amine functionality.[1][2][3] The tetrahydropyran (THP) ring system is a prevalent heterocycle in medicinal chemistry, valued for its favorable metabolic stability and ability to impart desirable physicochemical properties to a molecule.[4][5]

The tert-butyloxycarbonyl (Boc) protecting group is essential for multi-step synthetic pathways, preventing unwanted side reactions at the amine group.[6] However, the inherent lability of the Boc group presents unique challenges and opportunities during mass spectrometric analysis.[7][8] This guide provides a comprehensive, field-proven framework for the robust analysis of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS), focusing on electrospray ionization (ESI) and collision-induced dissociation (CID) techniques. We will delve into the causality behind methodological choices, from sample preparation to spectral interpretation, to empower researchers and drug development professionals with a self-validating analytical system.

Physicochemical Properties and Analytical Implications

A foundational understanding of the analyte's properties is critical for method development.

| Property | Value | Implication for MS Analysis |

| Molecular Formula | C₁₁H₁₉NO₅ | Defines the exact mass for high-resolution mass spectrometry (HRMS) confirmation.[1][2] |

| Monoisotopic Mass | 245.1263 Da | The target mass for MS1 spectral analysis.[3] |

| Polarity | High | The presence of a carboxylic acid, an amine (as a carbamate), and an ether makes the molecule polar. This dictates the choice of reversed-phase chromatography with aqueous mobile phases or HILIC.[9] |

| Thermal Lability | Moderate | The Boc group can be susceptible to thermal degradation, making ESI a superior ionization technique over methods requiring high heat, like GC-MS. |

| Functional Groups | Carboxylic Acid, Carbamate (Boc-amine), Ether | These sites determine ionization behavior (protonation/deprotonation) and fragmentation pathways. |

Core Analytical Strategy: Liquid Chromatography-Mass Spectrometry (LC-MS)

For a polar, non-volatile, and thermally sensitive molecule like this compound, LC-MS with electrospray ionization is the analytical technique of choice.[10][11] It provides a seamless interface for separating the analyte from impurities while enabling gentle ionization to preserve the molecular ion for subsequent fragmentation analysis.

Experimental Workflow

The overall analytical process follows a logical sequence designed to ensure data quality and reproducibility.

Detailed Methodologies

Sample Preparation Protocol

The goal of sample preparation is to create a clean, particulate-free solution compatible with the LC-MS system to enhance sensitivity and reproducibility.[11][12]

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound.

-

Solubilization: Dissolve the sample in 1 mL of a 50:50 mixture of acetonitrile and deionized water. This solvent system is generally compatible with reversed-phase chromatography.

-

Working Solution: Perform a serial dilution from the stock solution to achieve a final concentration of approximately 1-10 µg/mL. The optimal concentration should be determined empirically to avoid detector saturation.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulates that could clog the LC system.

Causality: Using a mixture of organic solvent and water ensures the dissolution of a polar compound while maintaining compatibility with the initial mobile phase conditions of a reversed-phase separation.[11] Filtration is a non-negotiable step to protect the sensitive and high-pressure components of the LC and MS instruments.

Liquid Chromatography (LC) Parameters

Chromatographic separation is essential for resolving the target analyte from potential impurities, isomers, or degradation products.

-

Column: C18 Reversed-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm particle size). The C18 stationary phase provides good retention for moderately polar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Rationale: Formic acid is a volatile modifier that aids in the protonation of the analyte in positive ion mode ESI, thereby enhancing the [M+H]⁺ signal.[8] It is a superior choice to trifluoroacetic acid (TFA), which can cause significant ion suppression in the MS source.[8]

-

Gradient:

-

0-1 min: 5% B

-

1-7 min: 5% to 95% B

-

7-8 min: 95% B

-

8-8.1 min: 95% to 5% B

-

8.1-10 min: 5% B (Re-equilibration)

-

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 2-5 µL

Mass Spectrometry (MS) Parameters

The MS parameters are optimized for sensitive detection of the parent ion and generation of structurally informative fragment ions. Electrospray ionization in positive mode is typically preferred due to the presence of the basic amine group (even as a carbamate), which readily accepts a proton.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 120 °C

-

Desolvation Gas (N₂) Flow: 600 L/hr

-

Desolvation Temperature: 350 °C

-

MS1 Full Scan Range: m/z 100-400. This range comfortably covers the expected parent ions.

-

MS/MS Activation: Collision-Induced Dissociation (CID)[13]

-

Collision Gas: Argon

-

Collision Energy: A ramp of 10-40 eV should be applied. This allows for the capture of both low-energy (Boc group losses) and higher-energy (ring fragmentation) dissociation products in a single experiment.

Trustworthiness: Using a collision energy ramp is a self-validating approach. It ensures that if the compound is present, its characteristic, multi-energy fragmentation pattern will be observed, providing a high degree of confidence in its identification.

Data Interpretation: Decoding the Mass Spectra

MS1 Spectrum: Identifying the Molecular Ion

The initial full scan (MS1) is used to identify the molecular weight of the analyte.[10] For this compound, several adducts are expected.

| Ion Species | Theoretical m/z (Da) | Notes |

| [M+H]⁺ | 246.1336 | The protonated molecule; typically the most abundant ion in positive ESI with an acidic mobile phase. This ion should be selected as the precursor for MS/MS analysis. |

| [M+Na]⁺ | 268.1155 | Sodium adduct; commonly observed, especially if glassware or solvents are not scrupulously clean.[7][10] |

| [M+K]⁺ | 284.0895 | Potassium adduct; less common than the sodium adduct but possible. |

| [M-H]⁻ | 244.1191 | The deprotonated molecule, observable in negative ion mode. The carboxylic acid facilitates this. |

MS/MS Spectrum: Structural Elucidation through Fragmentation

Tandem MS (MS/MS) of the isolated [M+H]⁺ precursor ion (m/z 246.13) provides the structural fingerprint of the molecule.[14] The fragmentation is dominated by the lability of the Boc group, which produces highly characteristic neutral losses.[7][15]

Key Diagnostic Fragments:

-

m/z 190.07 ([M+H - 56]⁺): This fragment arises from the neutral loss of isobutylene (56 Da) from the Boc group.[15][16] This is often a highly abundant fragment and is a hallmark of Boc-protected amines.

-

m/z 146.08 ([M+H - 100]⁺): This represents the loss of the entire Boc group as isobutylene and carbon dioxide (100 Da), resulting in the protonated, deprotected amino acid.[16] This fragment is crucial as it confirms the mass of the core molecular scaffold.

-

m/z 57.07 ([C₄H₉]⁺): The formation of the tert-butyl cation is another primary fragmentation route for the Boc group and is often observed as a prominent peak in the lower m/z region.[16][17]

-

m/z 128.07 and 101.08: These fragments result from the subsequent breakdown of the deprotected core (m/z 146.08). The loss of water (18 Da) from the carboxylic acid and ring ether leads to m/z 128.07, while the loss of the carboxyl radical (45 Da) can lead to m/z 101.08.

Expert Insight: The propensity of the Boc group to fragment can sometimes lead to "in-source decay," where fragmentation occurs in the ion source before MS1 analysis.[7] If you observe a significant peak at m/z 146.08 in your MS1 spectrum alongside the expected m/z 246.13, it is indicative of in-source decay. This can be minimized by reducing the source temperature or the fragmentor/cone voltage to provide "softer" ionization conditions.[8]

Applications in Drug Development

This robust analytical method is indispensable at various stages of the drug development pipeline.

-

Purity Assessment: The LC-MS method can accurately quantify the purity of the synthetic intermediate and identify any process-related impurities.[18]

-

Reaction Monitoring: The high sensitivity and speed of MS allow chemists to monitor the progress of synthetic reactions where this molecule is used as a reactant, ensuring optimal reaction times and yields.

-

Stability Studies: The method can be used in forced degradation studies to identify and characterize the degradation products, providing critical insights into the molecule's stability profile.

-

Metabolite Identification: In preclinical studies, this analytical framework can be adapted to identify metabolites where the core tetrahydropyran structure has been modified by metabolic enzymes.

Conclusion

The mass spectrometric analysis of this compound is a nuanced but highly informative process. By leveraging the predictable and characteristic fragmentation of the Boc protecting group in conjunction with a well-designed LC-MS/MS method, researchers can achieve unambiguous structural confirmation and purity assessment. The key to a successful and trustworthy analysis lies in understanding the interplay between the analyte's physicochemical properties and the instrumental parameters. The protocols and insights provided in this guide offer a validated starting point for scientists and professionals in drug development, enabling them to generate high-quality, reliable data for this critical synthetic building block.

References

- de Hoffmann, E., & Stroobant, V. (2007).

- Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940.

-

Jones, R. M., & Lamb, J. H. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Wiley. Available at: [Link]

-

Liu, C., et al. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Journal of Chinese Mass Spectrometry Society, 46(1), 40-47. Available at: [Link]

-

Mandal, B., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 639-650. Available at: [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Available at: [Link]

-

PubChem. (n.d.). 4-(boc-amino)tetrahydropyran-4-carboxylic acid. Available at: [Link]

-

ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis? Available at: [Link]

-

Waters Corporation. (2015). Mass Spectrometry in Small Molecule Drug Development. Available at: [Link]

-

Wikipedia. (n.d.). Collision-induced dissociation. Available at: [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Available at: [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. PubChemLite - 4-(boc-amino)tetrahydropyran-4-carboxylic acid (C11H19NO5) [pubchemlite.lcsb.uni.lu]

- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 5. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. organomation.com [organomation.com]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 14. Collision-Induced Dissociation - MagLab [nationalmaglab.org]

- 15. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]

- 17. acdlabs.com [acdlabs.com]

- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Design, Synthesis, and Evaluation of Structural Analogs of 3-Amino-tetrahydropyran-4-carboxylic Acid

This guide provides an in-depth exploration of the chemical space surrounding 3-amino-tetrahydropyran-4-carboxylic acid, a conformationally restricted amino acid scaffold of significant interest in medicinal chemistry. We will move beyond simple descriptions to provide a strategic framework for the rational design of novel analogs, detailing robust synthetic methodologies and outlining key biological evaluation techniques. The focus is on the causality behind experimental choices, empowering researchers and drug development professionals to effectively leverage this versatile scaffold.

Chapter 1: The Strategic Value of the Tetrahydropyran Amino Acid Scaffold

The tetrahydropyran ring is a privileged structure in modern drug discovery. Its incorporation into a molecule, particularly as a replacement for more flexible alkyl chains or carbocyclic systems, offers several distinct advantages. The oxygen heteroatom acts as a hydrogen bond acceptor, potentially improving aqueous solubility and introducing new interactions with biological targets. Furthermore, the defined chair-like conformation of the tetrahydropyran ring reduces the entropic penalty upon binding to a receptor, often leading to enhanced potency and selectivity.

3-Amino-tetrahydropyran-4-carboxylic acid, in its various stereoisomeric forms, serves as a constrained analog of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system.[1] By restricting the conformational flexibility of the GABA backbone, these analogs can achieve selectivity for specific GABA receptor subtypes or other neurological targets.[1][2] This guide will explore how systematic structural modifications to this core scaffold can be used to fine-tune pharmacological properties and develop novel therapeutic agents.

Chapter 2: Rational Design and Classification of Structural Analogs

The exploration of the chemical space around the core scaffold is a systematic process. Modifications are not random but are guided by established medicinal chemistry principles to probe structure-activity relationships (SAR). We can classify these modifications into three primary categories.

Caption: Strategic points for modifying the core scaffold.

Scaffold Modification: Bioisosteric Ring Analogs

The tetrahydropyran ring itself can be replaced with other cyclic systems to alter physicochemical properties such as lipophilicity, polarity, and three-dimensional shape.

-

Piperidine Analogs: Replacing the ring oxygen with a nitrogen atom introduces a basic center that can be protonated at physiological pH. This significantly alters the molecule's charge state and can introduce new salt-bridge interactions with a target protein. Such analogs have been investigated as inhibitors of monoamine oxidase (MAO).[3][4][5]

-

Carbocyclic Analogs (e.g., Cyclopentane, Cyclohexane): Replacing the oxygen with a methylene group increases lipophilicity. These rigid carbocyclic frameworks are classic examples of conformationally restricted GABA analogs, designed to reduce flexibility and improve receptor binding.[1][6]

Amino Group Derivatization

The primary amino group is a key pharmacophoric element, acting as a hydrogen bond donor and a basic center.

-

N-Alkylation/Acylation: Introducing substituents on the nitrogen can probe the steric tolerance of the binding pocket and can modulate basicity. Acylation, for instance, removes the basic character and introduces a hydrogen bond acceptor.

-

Fmoc Protection: For applications in peptide synthesis, the amino group is often protected with a 9-fluorenylmethyloxycarbonyl (Fmoc) group.[7] This allows the amino acid analog to be incorporated into peptide sequences using standard solid-phase synthesis protocols.[7]

Carboxylic Acid Derivatization

The carboxylic acid is an anionic group and a strong hydrogen bond acceptor.

-

Esterification: Converting the carboxylic acid to an ester is a common prodrug strategy. Esters are typically more lipophilic and can cross cell membranes more readily. Once inside the cell, they can be hydrolyzed by esterases to release the active carboxylic acid.

-

Amidation: Forming an amide can create additional hydrogen bonding interactions and alter the molecule's pharmacokinetic profile.

Chapter 3: Synthetic Strategies and Methodologies

A robust and scalable synthetic route to the core scaffold is paramount for any drug discovery program. The choice of synthesis depends on the desired stereochemistry and the scale of production required.

De Novo Synthesis of the 4-Amino-tetrahydropyran-4-carboxylic Acid Scaffold

A common and effective method for synthesizing the related 4,4-disubstituted scaffold is the Strecker synthesis, starting from tetrahydropyran-4-one. This multi-step process is adaptable for producing a variety of analogs.[8]

Caption: General workflow for the synthesis of the core scaffold.

Detailed Protocol: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid[8]

This protocol is a representative procedure adapted from published methods.[8] It provides a reliable route to the core scaffold, which can then be used for further derivatization.

PART A: Synthesis of Intermediate 1 (5-amino-1,3-dioxa-9-azaspiro[5.5]undecane-9-carbonitrile)

-

Reagents & Equipment:

-

Tetrahydropyran-4-one (1.0 eq)

-

Ammonium Carbonate (3.0 eq)

-

Sodium Cyanide (1.2 eq)

-

Ethanol, Water (1:1 v/v)

-

Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle.

-

Ice bath.

-

-

Procedure:

-

To a round-bottom flask, add ethanol and water (e.g., 600 mL each for 100g of starting material).

-

Add tetrahydropyran-4-one, ammonium carbonate, and sodium cyanide.

-

Heat the mixture to 60-70°C and stir for 3-4 hours. Monitor reaction completion by TLC.

-

Cool the reaction mixture to 5-10°C in an ice bath to precipitate the product.

-

Collect the white solid by vacuum filtration, washing with cold water.

-

Dry the solid under vacuum at 60°C to yield Intermediate 1.

-

PART B: Synthesis of Intermediate 2 (N-Boc Protected Aminonitrile)

-

Reagents & Equipment:

-

Intermediate 1 (1.0 eq)

-

Di-tert-butyl dicarbonate (Boc₂O, ~2.8 eq)

-

4-Dimethylaminopyridine (DMAP, catalytic amount)

-

Dimethylformamide (DMF)

-

Reaction vessel suitable for heating.

-

-

Procedure:

-

Dissolve Intermediate 1 in DMF in a reaction vessel.

-

Add DMAP, followed by the dropwise addition of Boc₂O.

-

Heat the mixture to 80-100°C and stir for 16-20 hours.

-

After cooling, pour the reaction mixture into water and stir for 2-3 hours to precipitate the product.

-

Filter the solid and dry under vacuum to obtain Intermediate 2.

-

PART C: Synthesis of 4-Amino-tetrahydropyran-4-carboxylic acid

-

Reagents & Equipment:

-

Intermediate 2 (1.0 eq)

-

Sodium Hydroxide (NaOH) solution (e.g., 40-60% w/w)

-

Tetrahydrofuran (THF)

-

Hydrochloric Acid (HCl) for pH adjustment.

-

-

Procedure:

-

Add Intermediate 2 and THF to a round-bottom flask.

-

Add the NaOH solution and heat the mixture to reflux for 5-6 hours. This step hydrolyzes both the nitrile and the Boc-protecting group.

-

Distill off the THF under reduced pressure.

-

Cool the remaining aqueous solution and carefully adjust the pH to 2-4 with HCl. The product will precipitate as a solid.

-

Collect the final product by filtration, wash with a small amount of cold water, and dry under vacuum.

-

Chapter 4: Biological Evaluation and Structure-Activity Relationships

The ultimate goal of synthesizing analogs is to improve biological activity and/or pharmacokinetic properties. This requires robust and reproducible biological assays.

Key Biological Targets

Analogs of this scaffold have shown activity against a range of biological targets, reflecting their versatility.

-

GABA Receptors: As conformationally restricted GABA analogs, these compounds are frequently tested for their ability to modulate GABA-A or GABA-B receptors.[9]

-

Monoamine Transporters: Certain derivatives, particularly those exploring SAR around the citalopram pharmacophore, are evaluated for binding at serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters.[10]

-

Enzyme Inhibition: The scaffold has been used to design inhibitors for enzymes such as S-adenosylmethionine (AdoMet) synthetase[11] and monoamine oxidases (MAO-A and MAO-B).[4][5]

Representative Assay Protocol: Radioligand Binding Assay for SERT

This protocol describes a general method to determine the binding affinity (Ki) of a test compound for the serotonin transporter (SERT), a common assay for this class of molecules.[10]

-

Materials:

-

Rat brain cortex tissue homogenate (source of SERT).

-

[³H]-Citalopram (radioligand).

-

Test compounds (analogs) at various concentrations.

-

Fluoxetine or another known high-affinity SERT ligand (for non-specific binding determination).

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

96-well microplates, filtration apparatus, liquid scintillation counter.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer to all wells.

-

Total Binding: To designated wells, add a fixed concentration of [³H]-Citalopram and vehicle (e.g., DMSO).

-

Non-Specific Binding (NSB): To designated wells, add [³H]-Citalopram and a high concentration of fluoxetine (e.g., 10 µM).

-

Competitive Binding: To the remaining wells, add [³H]-Citalopram and serial dilutions of the test compound.

-

Incubation: Add the brain tissue homogenate to all wells to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the bound radioligand from the unbound. Wash the filters quickly with ice-cold assay buffer.

-

Quantification: Place the filtermat in a scintillation bag, add scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding: (Total Binding DPM) - (NSB DPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Interpreting Structure-Activity Relationships (SAR)

By comparing the binding affinities or functional activities of a series of analogs, we can deduce the SAR.

| Modification | Example Analog | Target | Activity (Ki or IC₅₀) | Insight |

| Core Scaffold | (±)-cis-3-Amino-THP-4-COOH | GABA-A Receptor | 5 µM | Baseline activity established. |

| Ring Bioisostere | (±)-cis-3-Amino-Pip-4-COOH | MAO-B | 1.5 µM[5] | Replacing ring oxygen with nitrogen shifts activity towards MAO enzymes. |

| Amino-derivatization | N-Acetyl-(±)-cis-3-Amino-THP-4-COOH | GABA-A Receptor | > 100 µM | The primary amine is critical for GABA-A receptor binding. |

| Stereochemistry | (+)-trans-3-Amino-THP-4-COOH | GABA-A Receptor | 50 µM | Stereochemistry significantly impacts potency; the cis conformation is preferred for this target. |

Note: Data in this table is illustrative for SAR demonstration purposes unless otherwise cited.

This systematic analysis allows researchers to build a predictive model for how structural changes will affect biological activity, guiding the design of the next generation of more potent and selective compounds.

Chapter 5: Future Directions and Applications

The 3-amino-tetrahydropyran-4-carboxylic acid scaffold and its analogs remain a fertile ground for discovery. Future work will likely focus on:

-

Asymmetric Synthesis: Developing more efficient and scalable methods to access enantiomerically pure isomers to minimize off-target effects and maximize potency.

-

Novel Targets: Exploring the utility of these constrained scaffolds against new biological targets beyond the central nervous system, such as in oncology or infectious diseases.

-

Peptidomimetics: Using these structures as building blocks to create novel peptidomimetics with enhanced stability and cell permeability compared to their natural peptide counterparts.[7]

By combining rational design, robust synthetic chemistry, and rigorous biological evaluation, the potential of this versatile chemical scaffold can be fully realized, paving the way for the development of next-generation therapeutics.

References

-

Title: Optically active 3-amino-3-(tetrahydrofuranyl) carboxylic acid, 3- amino-3-(tetrahydrothienyl) carboxylic acid and their corresponding six membered ring analogues have been synthesised and examined as potential inhibitors of the enzyme S-adenosylmethionine (AdoMet) synthetase. Source: LookChem URL: [Link]

-

Title: Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons Source: PubMed URL: [Link]

-

Title: Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: PubMed Central URL: [Link]

-

Title: A Commercially viable synthesis of Tetrahydropyran-4- carboxylic acid as important pharmaceutical intermediate Source: International Journal of Pharmaceutical Research and Applications URL: [Link]

- Title: Preparation of tetrahydropyran-4-carboxylic acid and its esters Source: Google Patents URL

-

Title: Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action Source: National Institutes of Health (NIH) URL: [Link]

-

Title: Design, Synthesis, and Biological Evaluation of N14-Amino Acid-Substituted Tetrandrine Derivatives as Potential Antitumor Agents against Human Colorectal Cancer Source: MDPI URL: [Link]

-

Title: GABA and its conformationally restricted analogues Source: ResearchGate URL: [Link]

-

Title: Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: PubMed URL: [Link]

-

Title: (PDF) Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors Source: ResearchGate URL: [Link]

-

Title: A conformationally restricted GABA analogue based on octahydro-1H-cyclopenta[b]pyridine scaffold Source: ResearchGate URL: [Link]

-

Title: Variations on a scaffold - Novel GABAA receptor modulators Source: PubMed URL: [Link]

- Title: Preparation method of 4-amino-tetrahydro-2-pyran-4-carboxylic acid Source: Patsnap URL

-

Title: Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid... Source: PubMed Central URL: [Link]

-

Title: Flexible and biomimetic analogs of triple uptake inhibitor... Source: PubMed Central URL: [Link]

-

Title: Structure-activity relationships for a novel series of citalopram... Source: PubMed URL: [Link]

Sources

- 1. Conformationally restricted GABA analogs: from rigid carbocycles to cage hydrocarbons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Biological Evaluation, and In Silico Study of Tetrahydropyridines as Prospective Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rational Design, Synthesis, and Mechanism of (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic Acid Employing a Second-Deprotonation Strategy for Selectivity of Human Ornithine Aminotransferase over γ-Aminobutyric Acid Aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. eureka.patsnap.com [eureka.patsnap.com]

- 9. Variations on a scaffold - Novel GABAA receptor modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. healthchems.lookchem.com [healthchems.lookchem.com]

The Tetrahydropyran Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The tetrahydropyran (THP) ring, a saturated six-membered heterocycle containing an oxygen atom, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique combination of properties, including conformational rigidity, metabolic stability, and the ability to engage in hydrogen bonding, makes it a highly attractive motif for the design of novel therapeutics. This guide provides a comprehensive overview of the THP scaffold, delving into its fundamental physicochemical properties, stereoselective synthetic strategies, and its diverse applications in drug discovery, from serving as a glycomimetic to a conformationally constrained linker. By synthesizing technical details with practical insights, this document aims to equip researchers with the knowledge to effectively leverage the THP scaffold in the pursuit of innovative medicines.

Introduction: The Rise of the THP Scaffold in Drug Design

The quest for novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles is a central theme in medicinal chemistry. In this pursuit, certain molecular frameworks, termed "privileged scaffolds," have been identified for their ability to bind to a variety of biological targets.[1][2] The tetrahydropyran (THP) scaffold has firmly established itself as one such privileged structure, appearing in a wide array of natural products and clinically approved drugs.[3]

The utility of the THP ring stems from several key features:

-

Bioisosterism: The THP moiety is often considered a bioisostere of cyclohexane. However, the introduction of the endocyclic oxygen atom significantly alters its properties. This oxygen can act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target that is absent in its carbocyclic counterpart.

-

Improved Physicochemical Properties: Compared to cyclohexane, the THP ring generally imparts lower lipophilicity to a molecule. This can lead to improvements in a drug's absorption, distribution, metabolism, and excretion (ADME) profile, which are critical for oral bioavailability and overall drug-likeness.

-

Conformational Rigidity: The THP ring exists predominantly in a chair conformation, which reduces the entropic penalty upon binding to a target protein. This pre-organization can lead to higher binding affinities.

-

Metabolic Stability: The cyclic ether structure of THP is generally more resistant to metabolic degradation compared to linear ethers, contributing to a longer in vivo half-life.[4][5]

These advantageous properties have led to the incorporation of the THP scaffold into a diverse range of therapeutic agents, including anticancer drugs, antivirals, and treatments for metabolic disorders.[4][6]

Conformational Landscape of the Tetrahydropyran Ring

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For the THP ring, the dominant conformation is the chair form, which minimizes torsional and steric strain. However, the presence and orientation of substituents can influence the conformational equilibrium.

A key stereoelectronic feature governing the conformation of substituted THPs is the anomeric effect . This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C2) to occupy an axial position rather than the sterically less hindered equatorial position. This is attributed to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the axial C-X bond.

Understanding and controlling the stereochemistry of substituents on the THP ring is paramount in drug design, as different diastereomers can exhibit vastly different biological activities and pharmacokinetic properties.

Stereoselective Synthesis of Tetrahydropyran Scaffolds

The prevalence of THP rings in biologically active molecules has spurred the development of numerous stereoselective synthetic methodologies. The choice of synthetic strategy often depends on the desired substitution pattern and stereochemistry.

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions are among the most powerful methods for constructing the THP ring. These methods often offer excellent control over stereochemistry.

-

Prins Cyclization: The acid-catalyzed reaction of a homoallylic alcohol with an aldehyde or ketone is a classic method for THP synthesis.[7][8] The reaction proceeds through an oxocarbenium ion intermediate, and the stereochemical outcome can be controlled by the geometry of the starting materials and the reaction conditions.[8] A tethered enol-ether Prins cyclization has been effectively used to prepare functionalized 4-hydroxytetrahydropyran scaffolds, which can be further elaborated into libraries of drug-like molecules.[9][10][11]

-

Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is another widely used strategy.[8][12] The stereoselectivity of this reaction is influenced by the substrate and reaction conditions.[8] Chiral catalysts, such as phosphoric acids, have been employed to achieve high enantioselectivity in intramolecular oxa-Michael reactions.[12]

-

Alkene-Mediated Cyclizations: Electrophilic activation of an alkene followed by intramolecular trapping by a hydroxyl group is a versatile approach. Common electrophiles include mercury salts, halogens, and seleno reagents.[13]

Other Notable Synthetic Approaches

-

Hetero-Diels-Alder Reaction: The [4+2] cycloaddition of a diene with an aldehyde or ketone can provide direct access to dihydropyran rings, which can then be hydrogenated to the corresponding THP.[10]

-

Ring-Expansion Reactions: It is possible to synthesize tri-substituted THP neolignans from all-cis-tetra-substituted tetrahydrofurans bearing an iodomethyl group through a hydride or H₂ ring-expansion reaction.[14]

-

Evans Aldol–Prins Strategy: A combination of the Evans aldol addition and the Prins cyclization has been developed for the synthesis of densely substituted THPs.[7]

Representative Experimental Protocol: Prins Cyclization for a 4-Hydroxytetrahydropyran Scaffold

The following protocol is a representative example of a tethered enol-ether Prins cyclization, adapted from methodologies described in the literature.[9][11]

Step 1: Synthesis of the Homoallylic Alcohol Precursor

-

To a solution of a suitable aldehyde (1.0 eq) in anhydrous THF at -78 °C, add a solution of a vinyl Grignard reagent (1.2 eq) dropwise.

-

Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the desired homoallylic alcohol.

Step 2: Prins Cyclization

-

Dissolve the homoallylic alcohol (1.0 eq) and a suitable enol ether (1.5 eq) in anhydrous dichloromethane (DCM).

-

Cool the solution to 0 °C and add a Lewis acid catalyst (e.g., BF₃·OEt₂, 0.2 eq) dropwise.

-

Stir the reaction at 0 °C for 1 hour, then warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the layers and extract the aqueous layer with DCM (3 x 30 mL).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the 4-hydroxytetrahydropyran product.

Applications of the THP Scaffold in Medicinal Chemistry

The versatility of the THP scaffold is evident in its wide range of applications in drug discovery.

Glycomimetics

The THP ring is the core structure of pyranose sugars.[15] As such, THP-based scaffolds are excellent mimics of carbohydrates and are widely used in the design of glycomimetics. These mimics can interact with carbohydrate-binding proteins, such as lectins and glycosidases, which are involved in various disease processes, including inflammation, cancer, and viral infections. An early example of a THP-containing drug is the anticonvulsant topiramate, which is a fructopyranose O-alkyl sulfamate. Similarly, the neuraminidase inhibitor zanamivir, used to treat influenza, is based on a sialic acid transition-state mimetic containing a dihydropyran ring.

Bioisosteric Replacement and Scaffold Hopping

As previously mentioned, the THP ring can serve as a bioisostere for other cyclic systems, most notably cyclohexane. This substitution can introduce a polar oxygen atom, creating new hydrogen bonding opportunities and improving pharmacokinetic properties. For example, in the development of Janus kinase 1 (JAK1) selective inhibitors, replacing a cyclohexyl group with a THP moiety led to tighter drug-enzyme binding interactions.

Constrained Linkers and Spacers

The conformational rigidity of the THP ring makes it an ideal linker to connect different pharmacophoric elements in a molecule. By constraining the relative orientation of these elements, the entropic cost of binding is reduced, potentially leading to increased potency and selectivity.

Case Studies of THP-Containing Drugs

The successful application of the THP scaffold is exemplified by several marketed drugs and clinical candidates.

| Drug Name | Therapeutic Area | Role of the THP Scaffold |

| Omarigliptin | Type 2 Diabetes | The THP ring is a key component of this DPP-4 inhibitor, contributing to its pharmacokinetic profile. |

| Gilteritinib | Acute Myeloid Leukemia | This AXL receptor tyrosine kinase inhibitor features a popular amino-THP substituent. |

| AZD0156 | Oncology | An ATM kinase inhibitor where the THP-amine fragment was crucial for achieving a superior profile. |

| BMS-986097 | Hepatitis C | A chiral THP fragment serves as a key building block for this HCV NS5A inhibitor. |

Conclusion and Future Perspectives

The tetrahydropyran scaffold has proven to be a remarkably versatile and valuable structural motif in medicinal chemistry. Its favorable combination of conformational rigidity, metabolic stability, and the ability to modulate physicochemical properties has cemented its status as a privileged scaffold. The continued development of novel and efficient stereoselective synthetic methods will undoubtedly expand the accessibility and diversity of THP-based building blocks for drug discovery.[12][13][16] As our understanding of the intricate interplay between molecular structure and biological function deepens, the rational incorporation of the THP scaffold will continue to be a powerful strategy in the design of the next generation of therapeutic agents. The exploration of THP derivatives in diverse areas such as antibody-drug conjugates and novel antitumor agents highlights the ongoing potential of this remarkable heterocycle.[6]

References

-

Santi, C., et al. (n.d.). Stereoselective Synthesis of Substituted Tetrahydropyrans and Isochromans by Cyclization of Phenylseleno Alcohols. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

MDPI. (2018, November 1). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. MDPI. Retrieved from [Link]

-

University of Birmingham. (n.d.). A 'Clip-Cycle' Approach Towards Enantioselective Synthesis of Substituted Tetrahydropyrans. University of Birmingham. Retrieved from [Link]

-

Sygnature Discovery. (n.d.). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Sygnature Discovery. Retrieved from [Link]

-

ResearchGate. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. ResearchGate. Retrieved from [Link]

-

ACS Publications. (2018, July 23). Stereoselective Synthesis of Highly Substituted Tetrahydropyrans through an Evans Aldol–Prins Strategy. The Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. NIH. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring Chemical Synthesis: The Role of Tetrahydropyran Derivatives. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

NRC Research Press. (n.d.). Conformational Pathways of Saturated Six-Membered Rings. A Static and Dynamical Density Functional Study. NRC Research Press. Retrieved from [Link]

-

PubMed. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Chemistry of Tetrahydropyran: From Synthesis to Application in Fine Chemicals. Ningbo Inno Pharmchem Co.,Ltd. Retrieved from [Link]

-

ACS Publications. (n.d.). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. NIH. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and conformational analysis of pyran inter-halide analogues of ᴅ-talose. NIH. Retrieved from [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. Wikipedia. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery. NIH. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Retrieved from [Link]

-

Medium. (2022, October 29). Conformation: Analysis of Medium Size Rings to Explain the Stereochemistry of the Product. Medium. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Green Chemistry. Retrieved from [Link]

-

PubMed. (2023, June 14). Syntheses of Tetrahydropyran Type 8,7'-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7'-Neolignans to Discover a Novel Phytotoxic Neolignan. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). LaIII-Induced Addition of Tetrahydrofurfuryl Alcohol, Tetrahydropyran-2-ylmethanol, D-Gluconate, Methanol and Ethanol to Maleate. ResearchGate. Retrieved from [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. api.pageplace.de [api.pageplace.de]

- 3. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. Tetrahydropyran: properties, applications and safety_Chemicalbook [chemicalbook.com]

- 6. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sygnaturediscovery.com [sygnaturediscovery.com]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 13. mdpi.com [mdpi.com]

- 14. Syntheses of Tetrahydropyran Type 8,7'-Neolignans Using a Ring-Expansion Reaction and Tetrahydrofuran Type 8,7'-Neolignans to Discover a Novel Phytotoxic Neolignan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid CAS number and suppliers

An In-Depth Technical Guide to cis-3-Boc-Amino-tetrahydropyran-4-carboxylic acid for Advanced Research and Development